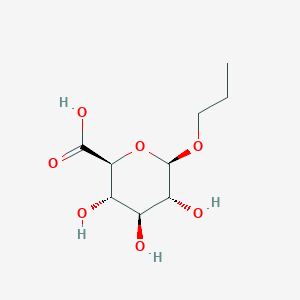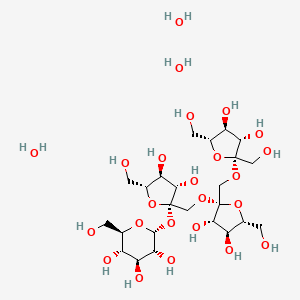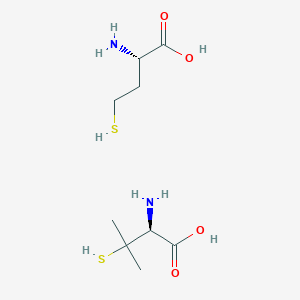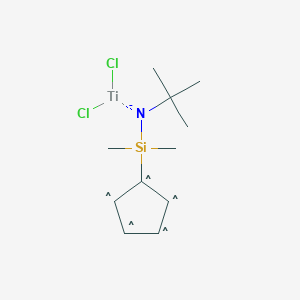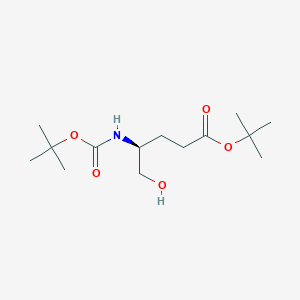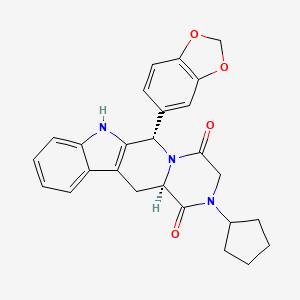
N-Desmethyl-N-cyclopentyl cis-ent-tadalafil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyl-N-cyclopentyl cis-ent-tadalafil (DC-Tadalafil) is a synthetic compound that has recently been developed for use in scientific research. It is a metabolite of the drug tadalafil, which is used to treat erectile dysfunction. DC-Tadalafil has been found to have a variety of biochemical and physiological effects in laboratory experiments, and it is being studied for potential applications in scientific research.
Mechanism of Action
The mechanism of action of N-Desmethyl-N-cyclopentyl cis-ent-tadalafil is not yet fully understood. However, it is believed that this compound binds to certain receptors in the body, such as the cyclic guanosine monophosphate (cGMP) receptor, which is involved in the regulation of blood flow. Additionally, this compound has been found to interact with certain enzymes, such as phosphodiesterase type 5 (PDE5), which is involved in the breakdown of cGMP. These interactions are believed to be responsible for the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects in laboratory experiments. For example, this compound has been found to have anti-inflammatory effects, as well as antioxidant properties. Additionally, this compound has been found to have neuroprotective effects, and it has been found to reduce the risk of ischemic stroke in laboratory experiments.
Advantages and Limitations for Lab Experiments
The use of N-Desmethyl-N-cyclopentyl cis-ent-tadalafil in laboratory experiments has both advantages and limitations. One of the advantages of using this compound in laboratory experiments is that it is relatively easy to synthesize and is stable in a variety of solvents. Additionally, this compound has been found to have a variety of biochemical and physiological effects in laboratory experiments. However, one of the limitations of using this compound in laboratory experiments is that its mechanism of action is still not fully understood. Additionally, the long-term effects of this compound have not yet been studied, and it is not yet known if this compound is safe for use in humans.
Future Directions
There are a number of potential future directions for research on N-Desmethyl-N-cyclopentyl cis-ent-tadalafil. One potential direction is to further study the mechanism of action of this compound and to identify any potential interactions with other molecules. Additionally, further research is needed to determine the long-term effects of this compound and to determine if it is safe for use in humans. Additionally, further research is needed to identify potential applications of this compound in scientific research and to develop potential treatments for diseases such as rheumatoid arthritis and cancer. Finally, further research is needed to optimize the synthesis method of this compound and to identify potential methods for increasing the stability of the compound.
Synthesis Methods
N-Desmethyl-N-cyclopentyl cis-ent-tadalafil is synthesized by a process called hydrogenation. In this process, a hydrogen atom is added to the molecule of tadalafil to produce this compound. The hydrogenation process is carried out in a solvent, such as methanol, and the reaction is catalyzed by a palladium catalyst. The reaction takes place at a temperature of approximately 150°C. The reaction is reversible, meaning that the this compound can be converted back to tadalafil if desired.
Scientific Research Applications
N-Desmethyl-N-cyclopentyl cis-ent-tadalafil has potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects in laboratory experiments, and it is being studied for potential applications in scientific research. For example, this compound has been found to have anti-inflammatory effects in laboratory experiments, and it is being studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to have antioxidant properties in laboratory experiments, and it is being studied as a potential treatment for oxidative stress-related diseases such as cancer.
Properties
| { "Design of the Synthesis Pathway": "The synthesis of N-Desmethyl-N-cyclopentyl cis-ent-tadalafil can be achieved through a multi-step process involving the modification of the parent compound tadalafil.", "Starting Materials": [ "Tadalafil", "Cyclopentylmagnesium bromide", "Lithium aluminum hydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Chloroacetyl chloride", "Triethylamine", "Sodium borohydride", "Acetic acid", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Tadalafil is reacted with cyclopentylmagnesium bromide in the presence of a catalyst to form N-cyclopentyl tadalafil.", "N-cyclopentyl tadalafil is then reduced with lithium aluminum hydride in methanol to form N-Desmethyl-N-cyclopentyl tadalafil.", "N-Desmethyl-N-cyclopentyl tadalafil is then reacted with hydrochloric acid to form N-Desmethyl-N-cyclopentyl cis-ent-tadalafil.", "Chloroacetyl chloride is reacted with triethylamine to form the chloroacetyl triethylammonium salt.", "The chloroacetyl triethylammonium salt is then reacted with sodium borohydride in the presence of acetic acid to form the chloroacetyl alcohol.", "The chloroacetyl alcohol is then reacted with N-Desmethyl-N-cyclopentyl cis-ent-tadalafil in ethyl acetate to form N-Desmethyl-N-cyclopentyl cis-ent-tadalafil chloroacetate.", "The N-Desmethyl-N-cyclopentyl cis-ent-tadalafil chloroacetate is then hydrolyzed with sodium hydroxide in water to form N-Desmethyl-N-cyclopentyl cis-ent-tadalafil." ] } | |
| 171488-19-0 | |
Molecular Formula |
C26H25N3O4 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(2R,8S)-2-(1,3-benzodioxol-5-yl)-6-cyclopentyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
InChI |
InChI=1S/C26H25N3O4/c30-23-13-28(16-5-1-2-6-16)26(31)20-12-18-17-7-3-4-8-19(17)27-24(18)25(29(20)23)15-9-10-21-22(11-15)33-14-32-21/h3-4,7-11,16,20,25,27H,1-2,5-6,12-14H2/t20-,25+/m0/s1 |
InChI Key |
PWUCUSITNKSTMS-NBGIEHNGSA-N |
Isomeric SMILES |
C1CCC(C1)N2CC(=O)N3[C@H](C2=O)CC4=C([C@H]3C5=CC6=C(C=C5)OCO6)NC7=CC=CC=C47 |
SMILES |
C1CCC(C1)N2CC(=O)N3C(C2=O)CC4=C(C3C5=CC6=C(C=C5)OCO6)NC7=CC=CC=C47 |
Canonical SMILES |
C1CCC(C1)N2CC(=O)N3C(C2=O)CC4=C(C3C5=CC6=C(C=C5)OCO6)NC7=CC=CC=C47 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



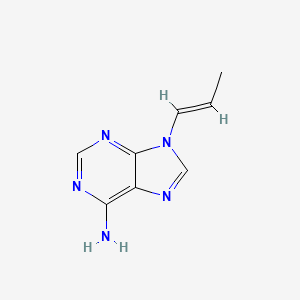
![3,4-O-Isopropylidene Clindamycin 2-[Bis(2,2,2-trichloroethyl)phosphate]](/img/structure/B1147509.png)
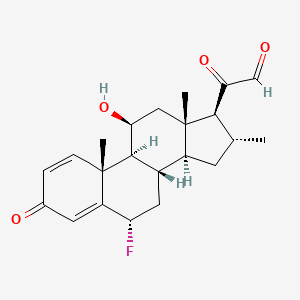
![2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine](/img/structure/B1147515.png)
![Tetrasodium;8-hydroxy-7-[[4-[2-[4-[(8-hydroxy-5-sulfonatoquinolin-7-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]quinoline-5-sulfonate](/img/structure/B1147518.png)
